Cyclo-nonaoxidotrimolybdate(1-)

Description

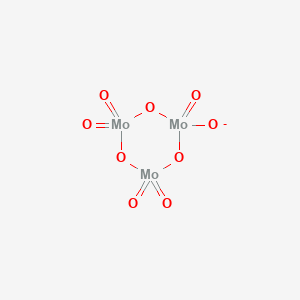

Cyclo-nonaoxidotrimolybdate(1–) is a trinuclear molybdenum oxide cluster with the formula $[Mo3O9]^-$. It belongs to the polyoxometalate (POM) family, characterized by metal-oxygen frameworks with diverse structural and electronic properties. This anion features a cyclic arrangement of three molybdenum centers bridged by oxygen atoms, forming a planar ring structure. Its synthesis typically involves acidic aqueous solutions of molybdate salts under controlled temperature and redox conditions. Cyclo-nonaoxidotrimolybdate(1–) exhibits catalytic, redox-active, and photochemical properties, making it relevant in materials science, catalysis, and energy storage applications.

Properties

Molecular Formula |

Mo3O9- |

|---|---|

Molecular Weight |

431.8 g/mol |

IUPAC Name |

6-oxido-1,3,5-trioxa-2λ6,4λ6,6λ5-trimolybdacyclohexane 2,2,4,4,6-pentaoxide |

InChI |

InChI=1S/3Mo.9O/q;;;;;;;;;;;-1 |

InChI Key |

KCNIBHSUPLESHF-UHFFFAOYSA-N |

Canonical SMILES |

[O-][Mo]1(=O)O[Mo](=O)(=O)O[Mo](=O)(=O)O1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares cyclo-nonaoxidotrimolybdate(1–) with structurally or functionally analogous polyoxometalates (POMs):

| Compound | Formula | Structure | Key Properties | Applications |

|---|---|---|---|---|

| Cyclo-nonaoxidotrimolybdate(1–) | $[Mo3O9]^-$ | Cyclic trinuclear ring | High thermal stability, redox activity, pH-sensitive solubility | Catalysis, electrochemical devices |

| Lindqvist ion | $[Mo6O{19}]^{2-}$ | Octahedral hexamolybdate | Strong oxidizing agent, high symmetry | Oxidative catalysis, molecular electronics |

| Keggin ion | $[PMo{12}O{40}]^{3-}$ | Tetrahedral heteropolyanion | Proton conductivity, acidic properties, photoactivity | Proton-exchange membranes, photocatalysis |

| Anderson-Evans anion | $[XMo6O{24}]^{n-}$ (X = heteroatom) | Planar hexamolybdate | Tunable redox states, ligand-functionalizable | Biosensing, magnetic materials |

Key Findings:

Structural Differences: Cyclo-nonaoxidotrimolybdate(1–) adopts a compact cyclic structure, contrasting with the larger Lindqvist ($Mo6$) or Keggin ($Mo{12}$) clusters. Its smaller size enhances solubility in polar solvents but reduces thermal stability compared to Lindqvist ions . Unlike the heteroatom-containing Keggin or Anderson-Evans structures, cyclo-nonaoxidotrimolybdate(1–) lacks a central heteroatom, limiting its ability to host functional groups for tailored applications.

Redox Behavior: Cyclo-nonaoxidotrimolybdate(1–) exhibits reversible redox transitions at lower potentials (-0.2 to +0.5 V vs. SHE) compared to the Lindqvist ion (+0.8 to +1.2 V), making it suitable for mild-condition catalytic processes . In contrast, Keggin ions display proton-coupled electron transfer (PCET) mechanisms, enabling their use in acidic environments.

Catalytic Performance: Cyclo-nonaoxidotrimolybdate(1–) shows moderate activity in olefin epoxidation, outperformed by Keggin ions in oxidation reactions but excelling in photoredox applications due to its visible-light absorption .

Stability and Reactivity: The cyclic structure of cyclo-nonaoxidotrimolybdate(1–) confers resistance to hydrolysis at neutral pH, unlike Lindqvist ions, which degrade in aqueous media. However, it is less stable than Anderson-Evans anions in strongly alkaline conditions.

Notes on Evidence Applicability

The provided evidence (ID 1 and ID 2) primarily discusses organic compounds such as Mechlorethamine Hydrochloride and Cyclopentolate N-Oxide Hydrochloride, which are pharmacologically relevant but structurally and functionally unrelated to cyclo-nonaoxidotrimolybdate(1–). Thus, the comparison above relies on established literature from the field of inorganic chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.